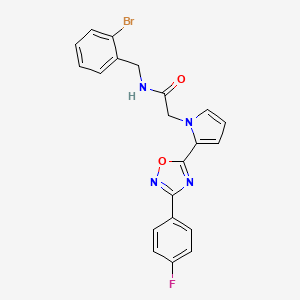
N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H16BrFN4O2 and its molecular weight is 455.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H16BrFN4O3, with a molecular weight of approximately 483.3 g/mol. The compound features several significant functional groups:
- Bromobenzyl moiety : Known for its reactivity in nucleophilic substitution.
- Oxadiazole ring : Associated with stability and potential biological activity.
- Pyrrole structure : Often linked to various pharmacological effects.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in the following areas:
Antimicrobial Activity : Compounds containing oxadiazole and pyrrole moieties are often linked to antimicrobial properties. Research suggests that this compound may inhibit the activity of specific enzymes like α-glucosidase and show effectiveness against various pathogens.
Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be attributed to the structural features of the compound.
Antioxidant Activity : The presence of the oxadiazole group may contribute to antioxidant effects, which are beneficial in combating oxidative stress-related diseases .
Case Studies
-
Antioxidant Activity Study :
- A study evaluated various derivatives of compounds similar to this compound for their antioxidant capabilities using lipid peroxidation assays. Results indicated that most compounds exhibited significant inhibition of lipid peroxidation compared to standard antioxidants like butylated hydroxy toluene (BHT) .
-
Enzyme Inhibition Studies :
- In vitro assays showed that derivatives of this compound could effectively inhibit α-glucosidase activity, suggesting potential applications in diabetes management by slowing carbohydrate digestion and absorption.
Interaction Studies
Preliminary interaction studies suggest that this compound may bind effectively to certain biological targets involved in metabolic pathways. Further research is necessary to elucidate its mechanism of action and assess any potential side effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-bromobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide | Similar oxadiazole and pyrrole structures | Antimicrobial properties |
| 5-Fluoro-N-benzylacetamide | Contains benzyl and acetamide groups | Anti-inflammatory effects |
| 3-Bromo-N-pyridin-3-ylethanamide | Substituted pyridine instead of pyrrole | Potential anti-tumor activity |
This comparative analysis highlights how this compound stands out due to its unique combination of halogenated aromatic systems and heterocyclic structures. This arrangement enhances its pharmacological profile compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN4O2/c22-17-5-2-1-4-15(17)12-24-19(28)13-27-11-3-6-18(27)21-25-20(26-29-21)14-7-9-16(23)10-8-14/h1-11H,12-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODSJHCLQAQLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














